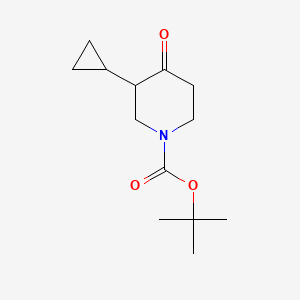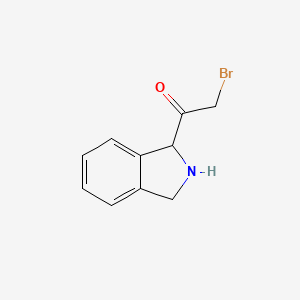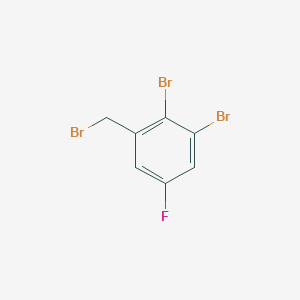
2,3-Dibromo-5-fluorobenzyl bromide
Descripción general
Descripción
2,3-Dibromo-5-fluorobenzyl bromide is a chemical compound with the molecular formula C~7~H~5~Br~2~F . It falls within the category of fluorinated building blocks and is commonly used in organic synthesis. The compound’s linear formula is F~2~C~6~H~3~CH~2~Br .
Synthesis Analysis
The synthesis of this compound involves halogenation reactions. One common method is the bromination of 3,5-difluorotoluene. The reaction proceeds by replacing one of the fluorine atoms with a bromine atom, resulting in the desired product .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two bromine atoms (at positions 2 and 3) and one fluorine atom (at position 5). The compound’s three-dimensional arrangement plays a crucial role in its reactivity and interactions with other molecules .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, aromatic substitutions, and cross-coupling reactions. Its bromine atoms serve as reactive centers, allowing for the introduction of other functional groups .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, such as [18F]fluorobenzyl bromides, has been explored for applications in positron emission tomography (PET) imaging. These compounds are used as synthons in the preparation of radiotracers for PET, demonstrating the utility of 2,3-Dibromo-5-fluorobenzyl bromide in medical imaging technologies (Hatano, Ido, & Iwata, 1991).
Alkylation of Sulfamic Esters
Research has shown the potential of 4-fluorobenzyl bromide in the alkylation of sulfamic esters. This process, performed under liquid-liquid phase transfer conditions, leads to the preparation of N-dialkyled products or corresponding ethers, indicating the role of similar compounds in synthetic organic chemistry (Debbabi, Beji, & Baklouti, 2005).
Anticancer Potential
A compound structurally similar to this compound, 2,9-bis(2-fluorobenzyl)-β-carbolin-2-ium bromide, has been synthesized and identified for its potential as an anticancer agent. This highlights the importance of brominated and fluorinated benzyl bromides in the development of new therapeutic agents (Mohideen et al., 2017).
Inhibitory Properties in Enzyme Research
Bromophenol derivatives, including those related to this compound, have been investigated for their inhibitory properties against human carbonic anhydrase isozymes. These compounds are potential drug candidates for treating various conditions such as glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antioxidant Activity
Bromophenol derivatives, structurally related to this compound, have shown potent antioxidant activity in cellular assays. This emphasizes the potential of these compounds in the development of antioxidant therapies and supplements (Olsen et al., 2013).
Materials Science
The compound has been used in the synthesis of new materials, such as the preparation of fluorobenzyl bromides for asymmetric synthesis of fluorinated α-amino acids, highlighting its utility in material science (Zaitsev et al., 2002).
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. In organic synthesis, it acts as a versatile intermediate, enabling the construction of more complex molecules. Its reactivity arises from the presence of both bromine and fluorine atoms, which facilitate diverse transformations .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2-dibromo-3-(bromomethyl)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br3F/c8-3-4-1-5(11)2-6(9)7(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUTUYLFFYNSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



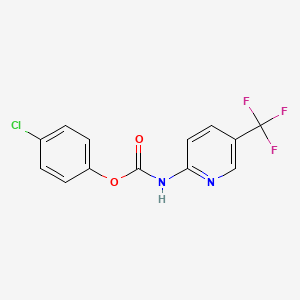
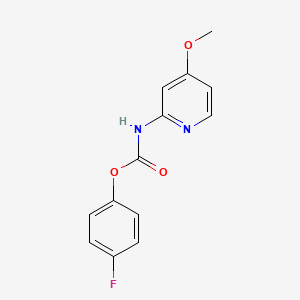
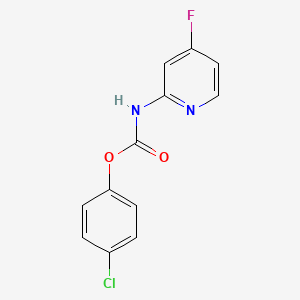
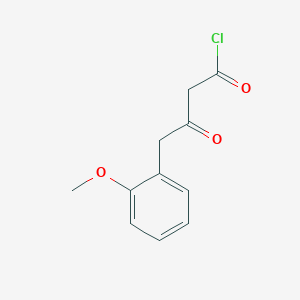

![(4aR,7aS)-1-(methylsulfonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1410989.png)

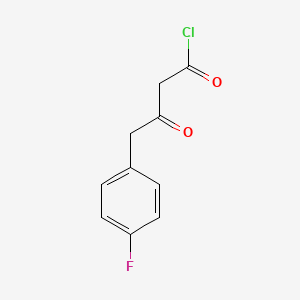
![[3-Fluoro-(4-trifluoromethoxy)phenyl]-methanesulfonyl chloride](/img/structure/B1410997.png)


